6b,6c-Diazadicyclopenta[cd,gh]pentalene
Description
6b,6c-Diazadicyclopenta[cd,gh]pentalene is a nitrogen-substituted derivative of the bicyclic hydrocarbon dicyclopenta[cd,gh]pentalene (C₁₂H₆), where two carbon atoms are replaced by nitrogen atoms at positions 6b and 6c. This substitution introduces significant electronic and structural modifications compared to the parent hydrocarbon.
Properties
CAS No. |
154517-91-6 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.172 |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-4-3-9-5-7(1)11(8)12(9)10/h1-6H |
InChI Key |
LFZMQIMOBQTTPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C4N3N2C1=C4 |
Synonyms |
6b,6c-Diazadicyclopenta[cd,gh]pentalene (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Parent Hydrocarbon: Dicyclopenta[cd,gh]pentalene (C₁₂H₆)
- Structure : A fully unsaturated tetracyclic hydrocarbon with two fused cyclopentadienyl rings.
- Stability : High strain energy due to antiaromatic character, as predicted by MNDO and MM2 calculations. The transition from dihydro (pentaene) to fully unsaturated (hexaene) forms increases strain by ~20 kcal/mol .
- Synthesis : Prepared via the Weiss reaction, involving bisalkylation and aldol cyclization steps .
Comparison with Diazadicyclopenta[cd,gh]pentalene :
Hydrogenated Derivatives
Comparison :
Heteroatom-Substituted Analogues
2a,6b-Diazacyclopenta[cd]pentalene (CAS: 13090-20-5)
Comparison :
- The bicyclic 6b,6c-diaza compound has enhanced conjugation pathways and higher thermal stability due to fused-ring topology .
1,3,4,6-Tetraoxa-2,5-diazadicyclopenta[cd,gh]pentalene (CAS: 92970-27-9)
Comparison :
- The absence of oxygen in 6b,6c-diaza derivatives results in lower polarity, favoring applications in non-polar matrices .
Thermodynamic and Physical Properties
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